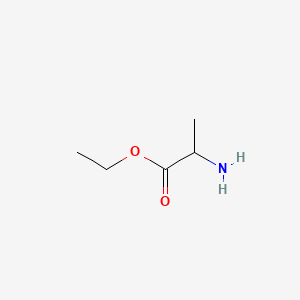

![molecular formula C11H16N6O3S B2528239 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide CAS No. 2097912-16-6](/img/structure/B2528239.png)

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

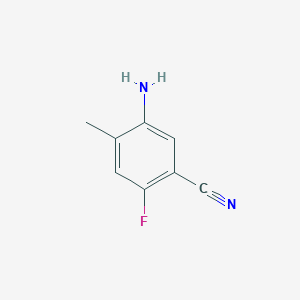

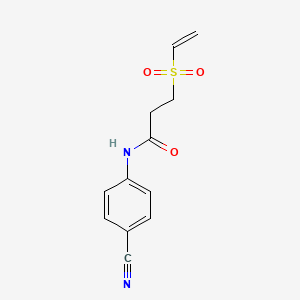

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is a compound that likely exhibits biological activity given its structural features. The presence of a triazolopyridazine moiety suggests potential antifungal and antimicrobial properties, as similar structures have been synthesized and evaluated for such activities. Compounds with a pyridine sulfonamide scaffold and triazole substituents have shown efficacy against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa, with some compounds outperforming fluconazole . Additionally, sulfonamide derivatives have been synthesized for their antimicrobial properties . The pyrrolidine sulfonamide moiety is also of interest due to its presence in compounds with anti-cancer activities, particularly against human liver hepatocellular carcinoma .

Synthesis Analysis

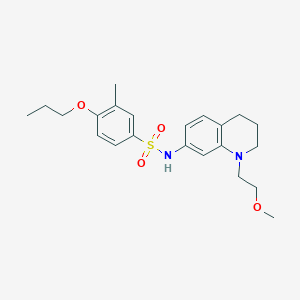

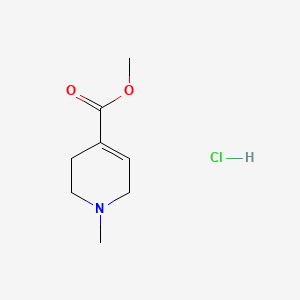

The synthesis of related compounds typically involves multistep reactions. For instance, derivatives of pyridine-3-sulfonamide have been synthesized starting from 4-chloropyridine-3-sulfonamide, which undergoes further reactions to yield the desired triazole derivatives . Similarly, sulfonamides and sulfinyl derivatives have been obtained through reactions involving thioxo-triazolopyridine and pyrimidine thiol derivatives . The synthesis of sulfonamides incorporating various heterocyclic moieties often begins with a key sulfonamide precursor, such as 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, followed by reactions to introduce additional heterocycles . A metal-free synthesis approach has been used to construct the triazolopyridine skeleton through oxidative N-N bond formation, which could be relevant for synthesizing the triazolopyridazine core of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is characterized by the presence of heterocyclic rings, such as triazole and pyridine, which are known to interact with biological targets. Docking studies of related compounds have shown potential modes of binding to enzymes like Candida albicans lanosterol 14α-demethylase . Molecular docking has also been used to predict the interaction of sulfonamide derivatives with dihydrofolate reductase, an important target in cancer therapy .

Chemical Reactions Analysis

The chemical reactivity of compounds containing triazolopyridazine and sulfonamide groups can be inferred from related research. Sulfonamides often react with various electrophiles and nucleophiles to form new derivatives with potential biological activities . The triazolopyridazine ring system can be formed through intramolecular annulation reactions, as demonstrated by the synthesis of triazolopyridines . These reactions are crucial for introducing diversity into the compound's structure and enhancing its biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide are not detailed in the provided papers, related compounds' properties can be deduced. Sulfonamide derivatives typically exhibit solid-state properties and can be characterized by techniques such as NMR, IR, and elemental analysis . The solubility, stability, and melting points of these compounds can vary depending on the substituents and the nature of the heterocycles present. The antifungal and antimicrobial activities of these compounds suggest they possess the necessary chemical properties to penetrate biological membranes and reach their targets .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Compounds with triazolopyridazine and sulfonamide components have been synthesized and evaluated for their potential as herbicides. For example, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase (AHAS) inhibitors, offering a new approach to weed control with a focus on selectivity and environmental compatibility. These compounds have demonstrated significant herbicidal activity against a broad spectrum of vegetation at low application rates, highlighting their potential for agricultural applications (Moran, 2003), (Chen et al., 2009).

Anti-Asthmatic and Antiproliferative Activities

Novel sulfonamide derivatives, including those with triazolopyridazine structures, have shown promising results in medical applications. Some derivatives have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction, indicating potential for the treatment of asthma and other respiratory diseases. Additionally, modifications of these compounds have led to variants with potent antiproliferative activities, suggesting their use as anticancer agents with reduced toxicity (Kuwahara et al., 1997), (Wang et al., 2015).

Wirkmechanismus

Target of Action

The primary target of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is the cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The role of ZipA is crucial in bacterial cell division, making it a potential target for antibacterial drugs .

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thus disrupting bacterial cell division .

Biochemical Pathways

Given its target, it is likely to affect the bacterial cell division pathway .

Result of Action

Given its target, it is likely to disrupt bacterial cell division, potentially leading to bacterial cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O3S/c1-20-11-5-4-9-13-14-10(17(9)15-11)8-12-21(18,19)16-6-2-3-7-16/h4-5,12H,2-3,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTNGKLLLWQINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

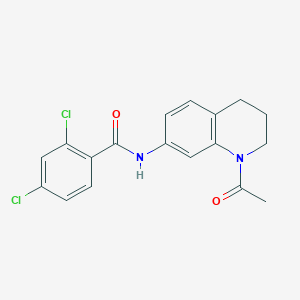

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)

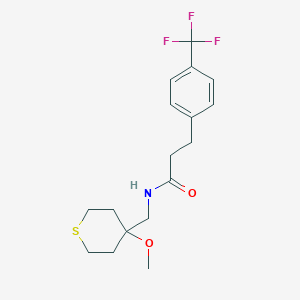

![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)

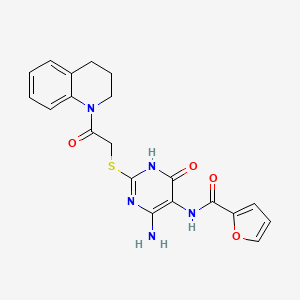

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)